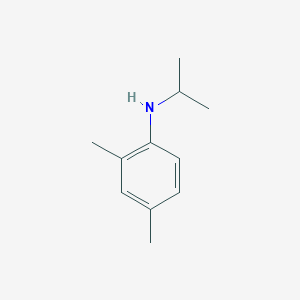![molecular formula C11H19NO2 B13196408 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is a compound that features a piperidinone core with a hydroxycyclopentylmethyl substituent. This compound is part of the piperidine family, which is known for its significant role in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one typically involves the following steps:
Formation of the Piperidinone Core: This can be achieved through the cyclization of appropriate precursors, such as delta-valerolactone and D-phenylglycinol.
Introduction of the Hydroxycyclopentylmethyl Group: This step involves the alkylation of the piperidinone core with a hydroxycyclopentylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The piperidinone core can be reduced to form a piperidine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and Jones reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a piperidine derivative.
Substitution: Formation of various substituted piperidinones depending on the reagent used
Scientific Research Applications
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one involves its interaction with specific molecular targets and pathways. The piperidine core can interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidin-2-one: Similar in structure but lacks the hydroxycyclopentylmethyl group.
1-Hydroxycyclohexyl phenyl ketone: Contains a hydroxycyclohexyl group instead of a hydroxycyclopentyl group.
Uniqueness
3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other piperidinone derivatives .
Properties
Molecular Formula |
C11H19NO2 |
|---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
3-[(1-hydroxycyclopentyl)methyl]piperidin-2-one |
InChI |
InChI=1S/C11H19NO2/c13-10-9(4-3-7-12-10)8-11(14)5-1-2-6-11/h9,14H,1-8H2,(H,12,13) |
InChI Key |
RLPIVPTWNWFJJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(CC2CCCNC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


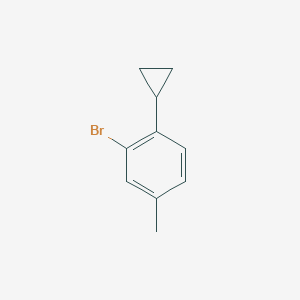

![5-[3-(Hydroxymethyl)morpholin-4-yl]thiophene-2-carbaldehyde](/img/structure/B13196340.png)
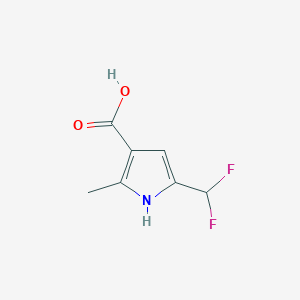
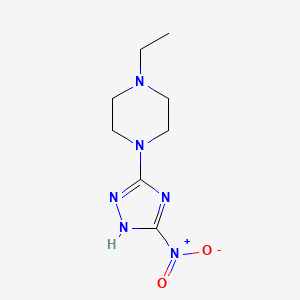

![4-Methyl-2-[(4-methylpentan-2-yl)amino]pentan-1-ol](/img/structure/B13196370.png)
![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
amine](/img/structure/B13196386.png)
methanol](/img/structure/B13196394.png)
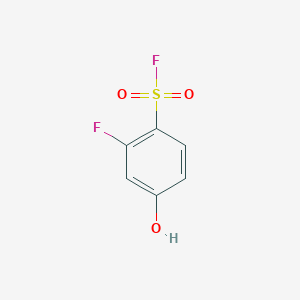
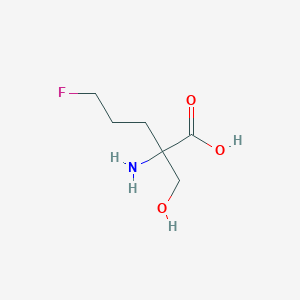
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
